

Picropodophyllin: A Technical Guide to its Spectroscopic and Mass Spectrometric Analysis

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Compound of Interest

Compound Name: *Picropodophyllin*

Cat. No.: *B173353*

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Introduction

Picropodophyllin, a cyclolignan and an epimer of podophyllotoxin, has garnered significant attention in the field of oncology for its potent and selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R).^[1] As a promising therapeutic agent, a thorough understanding of its physicochemical properties is paramount for drug development, quality control, and mechanistic studies. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **picropodophyllin**, complete with detailed experimental protocols and a visualization of its primary signaling pathway.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is an essential tool for the structural elucidation and verification of organic molecules like **picropodophyllin**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shift data for **picropodophyllin**, typically recorded in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Chemical Shift Data for **Picropodophyllin**

Proton	Chemical Shift (δ) in CDCl ₃ (ppm)	Chemical Shift (δ) in DMSO-d ₆ (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-1	~4.5-4.6	~4.6-4.7	d	~5
H-2	~3.0-3.2	~3.1-3.3	m	
H-3	~3.4-3.6	~3.5-3.7	m	
H-4	~4.3-4.4 (α), ~3.8-3.9 (β)	~4.2-4.3 (α), ~3.7-3.8 (β)	dd, t	~9, ~7
H-7'	~6.5	~6.6	s	
H-2'', H-6''	~6.3	~6.4	s	
H-4'	~6.8	~6.9	s	
OCH ₃ (C-3'', C-5'')	~3.8	~3.7	s	
OCH ₃ (C-4'')	~3.7	~3.6	s	
OCH ₂ O	~5.9	~6.0	s	
OH	Variable	Variable	br s	

Note: The exact chemical shifts may vary slightly depending on the experimental conditions, such as concentration and temperature.

Table 2: ¹³C NMR Chemical Shift Data for **Picropodophyllin**

Carbon	Chemical Shift (δ) in CDCl ₃ (ppm)	Chemical Shift (δ) in DMSO-d ₆ (ppm)
C-1	~71	~70
C-2	~43	~42
C-3	~41	~40
C-4	~66	~65
C-5	~133	~132
C-6	~129	~128
C-7	~108	~107
C-8	~147	~146
C-9	~148	~147
C-10	~101	~100
C-1'	~137	~136
C-2'	~109	~108
C-3'	~147	~146
C-4'	~135	~134
C-5'	~153	~152
C-6'	~106	~105
C=O	~175	~174
OCH ₃ (C-3', C-5')	~56	~55
OCH ₃ (C-4')	~60	~59
OCH ₂ O	~101	~100

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.

Table 3: Mass Spectrometry Data for **Picropodophyllin**

Parameter	Value
Molecular Formula	C ₂₂ H ₂₂ O ₈
Molecular Weight	414.41 g/mol
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Precursor Ion (M+H) ⁺	m/z 415.13
Precursor Ion (M+Na) ⁺	m/z 437.11
Precursor Ion (Hexylamine Adduct) [M+C ₆ H ₁₅ N+H] ⁺	m/z 516
Major Fragment Ion (from Hexylamine Adduct)	m/z 102

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **picropodophyllin**.
- Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumentation and Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR:

- Pulse sequence: Standard single-pulse experiment.
- Number of scans: 16-64, depending on sample concentration.
- Relaxation delay: 1-2 seconds.
- Spectral width: -2 to 12 ppm.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Number of scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation delay: 2 seconds.
 - Spectral width: 0 to 200 ppm.
- 2D NMR (for full assignment):
 - COSY (Correlation Spectroscopy) to establish ^1H - ^1H correlations.
 - HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ^1H and ^{13}C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ^1H - ^{13}C correlations (2-3 bonds).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation:

- For analysis in biological matrices (e.g., human serum), perform a protein precipitation step.
[\[2\]](#)
- Add three volumes of cold acetonitrile containing an internal standard (e.g., deoxypodophyllotoxin) to one volume of the serum sample.[\[2\]](#)

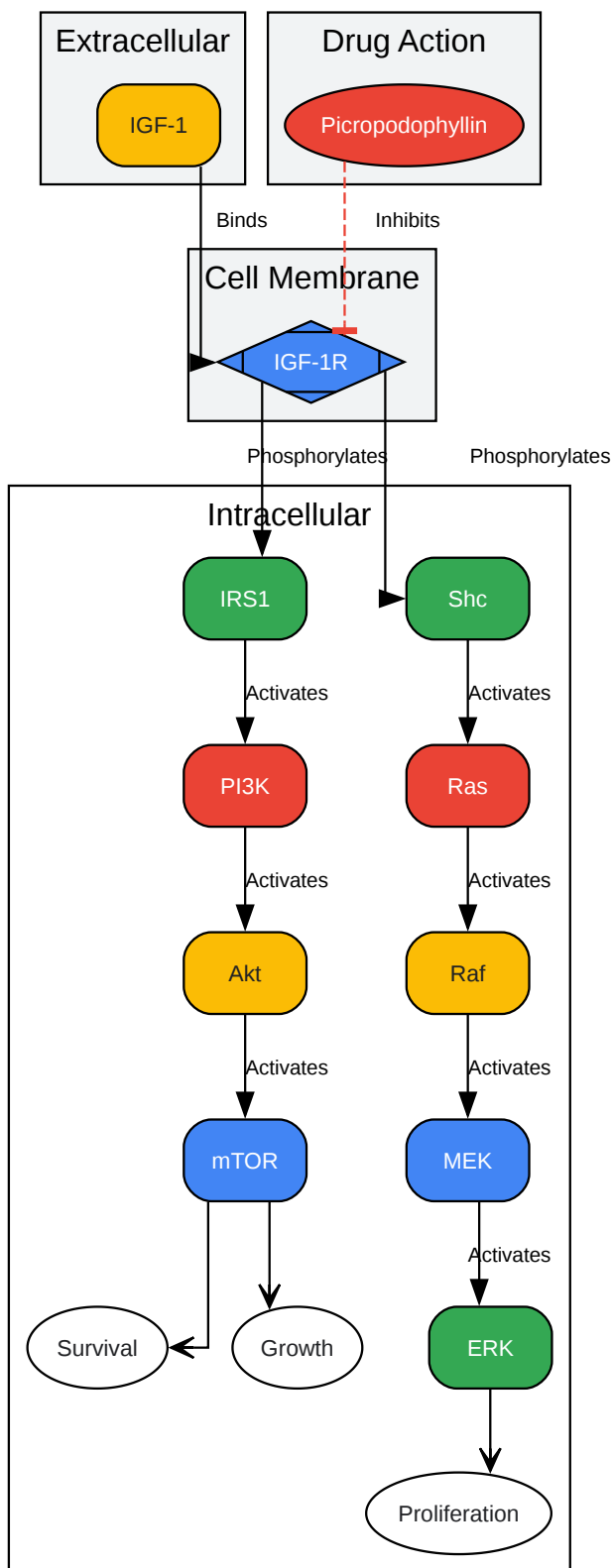
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Dilute the supernatant with the initial mobile phase (e.g., 1:1 with mobile phase A).[2]

Instrumentation and Parameters:[2]

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A reverse-phase column, such as an Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm).
 - Mobile Phase A: 2.5 mM hexylamine and 5 mM formic acid in water.
 - Mobile Phase B: Methanol.
 - Gradient: A suitable gradient to separate **picropodophyllin** from its isomers and other matrix components.
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Selected Reaction Monitoring (SRM):
 - For **picropodophyllin** (as hexylamine adduct): m/z 516 → 102.
 - For internal standard (deoxypodophyllotoxin as hexylamine adduct): m/z 500 → 102.
 - Collision Gas: Argon.
 - Collision Energy: Optimized to maximize the intensity of the product ion.

Signaling Pathway and Experimental Workflow

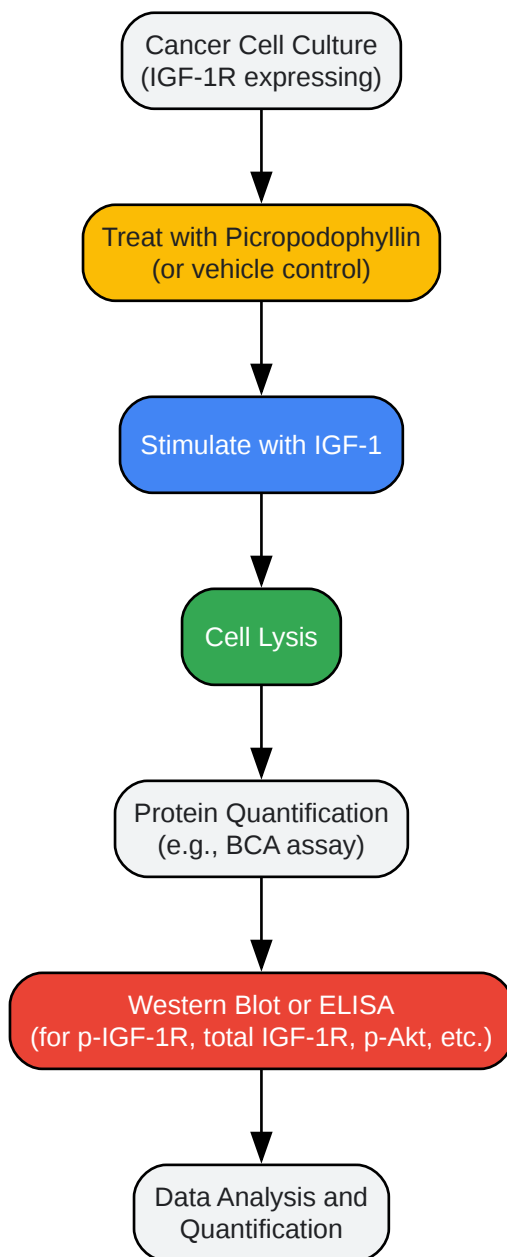
Picropodophyllin exerts its primary anti-cancer effect by inhibiting the IGF-1R signaling pathway. This pathway is crucial for cell growth, proliferation, and survival.



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Caption: IGF-1R signaling pathway and the inhibitory action of **picropodophyllin**.

The following diagram illustrates a typical experimental workflow for analyzing the effect of **picropodophyllin** on IGF-1R phosphorylation.



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Caption: Experimental workflow for assessing **picropodophyllin**'s effect on IGF-1R phosphorylation.

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References

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